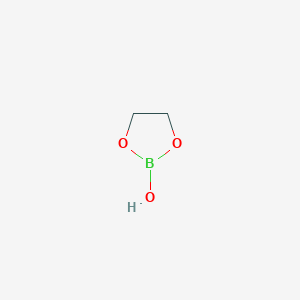

1,3,2-Dioxaborolan-2-OL

Description

Propriétés

Numéro CAS |

25015-59-2 |

|---|---|

Formule moléculaire |

C2H5BO3 |

Poids moléculaire |

87.87 g/mol |

Nom IUPAC |

2-hydroxy-1,3,2-dioxaborolane |

InChI |

InChI=1S/C2H5BO3/c4-3-5-1-2-6-3/h4H,1-2H2 |

Clé InChI |

ZBEDLGKSWBORBS-UHFFFAOYSA-N |

SMILES canonique |

B1(OCCO1)O |

Origine du produit |

United States |

Synthetic Methodologies for 1,3,2 Dioxaborolane Compounds

Direct Esterification Approaches to Dioxaborolanes

The most straightforward method for synthesizing 1,3,2-dioxaborolane compounds is the direct esterification of a boronic acid with a diol. mdpi.com This condensation reaction is an equilibrium process where water is eliminated to form a stable cyclic boronic ester. rsc.org The five-membered ring structures formed with 1,2-diols are known as dioxaborolanes, while six-membered rings from 1,3-diols are called dioxaborinanes. mdpi.comwikipedia.orgwiley-vch.de

This method's efficiency is often driven by the removal of water, for instance, by using a dehydrating agent like anhydrous magnesium sulfate (B86663) or through azeotropic distillation. rsc.org The stability of the resulting boronic ester is a key consideration; while acyclic boronic esters tend to be hydrolytically unstable, cyclic esters, particularly those derived from diols like pinacol (B44631) (2,3-dimethylbutane-2,3-diol), exhibit enhanced stability, making them suitable for purification by chromatography and stable for storage. mdpi.comsigmaaldrich.com The reaction is reversible, and the dynamic nature of the boronic ester linkage is fundamental to their use in dynamic covalent chemistry and materials science. mdpi.comrsc.org

Transition Metal-Catalyzed Borylation Strategies

Modern synthetic chemistry heavily relies on transition metal catalysis to form carbon-boron bonds with high efficiency and functional group tolerance, providing access to dioxaborolanes from precursors that are not amenable to direct esterification.

Palladium-Catalyzed Miyaura Borylation of Organic Halides and Analogs

The Miyaura borylation reaction is a powerful and widely used method for synthesizing aryl, heteroaryl, and vinyl boronic esters. rsc.orgsigmaaldrich.com This palladium-catalyzed cross-coupling reaction typically involves an organic halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. rsc.orgmdpi.com

The catalytic cycle is analogous to that of the Suzuki-Miyaura coupling. rsc.org It begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the diboron reagent, facilitated by a base (e.g., potassium acetate, KOAc), and concludes with reductive elimination to yield the desired boronic ester and regenerate the Pd(0) catalyst. rsc.org The choice of base is critical to prevent competitive Suzuki coupling between the newly formed boronic ester and the starting halide. sigmaaldrich.com This method is valued for its broad substrate scope and high tolerance for various functional groups. rsc.orgresearchgate.net A general procedure for this reaction has been successfully applied to synthesize intermediates for active pharmaceutical ingredients. acs.org

Table 1: Typical Components in a Palladium-Catalyzed Miyaura Borylation Reaction

| Component | Example | Role |

| Substrate | Aryl or Vinyl Halide/Triflate | Source of the organic framework |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling |

| Ligand | (t-Bu)₃PHBF₄, XPhos | Stabilizes and activates the catalyst |

| Base | KOAc, CsF | Promotes the transmetalation step |

| Solvent | DMF, Dioxane, THF | Provides the reaction medium |

This table summarizes common reagents used in Miyaura borylation reactions as described in various sources. mdpi.combeilstein-journals.org

Iridium-Catalyzed C-H Borylation Protocols for Aromatic and Heteroaromatic Systems

Iridium-catalyzed C-H borylation has emerged as a highly attractive, halide-free strategy for the direct synthesis of aryl and heteroaryl boronic esters from the parent arenes. orgsyn.org This transformation allows for the conversion of ubiquitous C-H bonds into valuable C-B bonds, often with high regioselectivity and functional group tolerance. orgsyn.orgmsu.edu

The most common catalyst systems involve an iridium(I) precursor, such as [Ir(OMe)(COD)]₂ or [IrCl(COD)]₂, and a bipyridine-type ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). orgsyn.orgmsu.edumdpi.com The reaction proceeds with a boron source, which can be bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). orgsyn.orgmsu.edu The regioselectivity of the borylation is primarily governed by steric effects, with the boryl group typically being installed at the least hindered C-H bond, often meta or para to existing substituents. orgsyn.org This method avoids the need for pre-functionalized substrates, strong bases, or cryogenic conditions, making it a powerful tool in modern synthesis. msu.edu One-pot procedures that combine iridium-catalyzed C-H borylation with subsequent cross-coupling reactions have been developed to efficiently generate complex molecules. msu.edunih.gov

Table 2: Key Features of Iridium-Catalyzed C-H Borylation

| Feature | Description |

| Substrates | Arenes, Heteroarenes |

| Reagents | B₂pin₂ or HBpin |

| Catalyst System | [Ir(OMe)(COD)]₂ or [IrCl(COD)]₂ + bipyridine ligand (e.g., dtbpy) |

| Regioselectivity | Primarily controlled by sterics, favoring less hindered positions. orgsyn.org |

| Functional Group Tolerance | High; tolerates halides (Cl, Br, I), esters, nitriles, and ethers. orgsyn.org |

| Advantages | Halide-free, avoids strong bases and low temperatures. msu.edu |

This table highlights the general characteristics of the iridium-catalyzed C-H borylation process. orgsyn.orgmsu.edumdpi.comnih.gov

Hydroboration Reactions for 1,3,2-Dioxaborolane Formation

Hydroboration is a fundamental reaction in organic chemistry that allows for the synthesis of alkyl and vinyl boronic esters from alkenes and alkynes, respectively. sigmaaldrich.commasterorganicchemistry.com The reaction involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. While classic hydroboration uses borane (B79455) (BH₃), modern protocols frequently employ catecholborane or pinacolborane (HBpin) to directly install the corresponding dioxaborolane moiety. google.comacs.orgchemrxiv.org

Uncatalyzed hydroboration of alkynes typically proceeds with syn-addition to yield (E)-vinylboronates. rsc.orgchemrxiv.org However, the scope and selectivity of the reaction can be significantly enhanced through the use of transition metal catalysts. sigmaaldrich.com Rhodium complexes, for example, can catalyze the hydroboration of alkenes and can even achieve anti-hydroboration of alkynes to furnish Z-configured vinylboronates under specific conditions. rsc.orggoogle.com This method provides a direct route to borylated compounds from unsaturated hydrocarbons, complementing the strategies that start from organic halides or arenes. researchgate.net

Organometallic-Mediated Boron Incorporation

The use of highly reactive organometallic intermediates provides a classic and robust method for the formation of carbon-boron bonds.

Lithium-Halogen Exchange Followed by Boronation

One of the primary methods for preparing boronic acids and their esters involves the reaction of an organometallic reagent with a boron electrophile. rsc.org A common way to generate the necessary organometallic species is through a lithium-halogen exchange reaction. This process typically involves treating an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures (e.g., -78 °C or -100 °C) to generate a new organolithium species. orgsyn.orgrsc.org

This highly nucleophilic intermediate is then "trapped" by an electrophilic boron source. sigmaaldrich.com Common boron electrophiles include trialkyl borates like trimethyl borate (B1201080) or triisopropyl borate, or boronate esters like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. rsc.orgorgsyn.org An acidic workup is then required to hydrolyze the initially formed borate complex to yield the boronic acid, which can then be esterified, or in some cases, the boronic ester is formed directly. rsc.orgorgsyn.org This method is particularly useful for introducing boron into positions that are not accessible through other means, though it is sensitive to functional groups that are incompatible with highly basic organolithium reagents. rsc.org

Table 3: Steps for Boronation via Lithium-Halogen Exchange

| Step | Procedure | Purpose |

| 1. Lithiation | Reaction of an organic halide with n-butyllithium at low temperature. orgsyn.org | Generates a highly reactive organolithium nucleophile. |

| 2. Boronation | Addition of a boron electrophile (e.g., trimethyl borate). orgsyn.org | Traps the organolithium to form a C-B bond. |

| 3. Hydrolysis/Workup | Addition of aqueous acid. orgsyn.org | Hydrolyzes the borate complex to the boronic acid. |

| 4. Esterification | (Optional) Reaction with a diol (e.g., pinacol). | Converts the boronic acid to a stable dioxaborolane ester. |

This table outlines the sequential steps involved in the synthesis of boronic acids/esters via a lithiation-boronation sequence. rsc.orgorgsyn.org

Green Chemistry Approaches in Dioxaborolane Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for 1,3,2-dioxaborolane compounds, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalyst-free or highly efficient catalytic systems, and the utilization of renewable resources.

A significant advancement in green chemistry is the development of solvent-free and catalyst-free reaction conditions. For instance, the mechanochemical synthesis of α-halo alkylboronic esters has been achieved through a multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides under ball-milling conditions. nih.gov This method avoids the use of bulk toxic solvents and expensive metal catalysts, offering a more sustainable and cost-effective route to these versatile intermediates. nih.gov The reaction is enabled by mechanical force, which generates aryl radicals from diazonium tetrafluoroborates. nih.gov

Another green approach involves the use of "click" chemistry, which is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts. The thiol-epoxy "click" reaction has been utilized to prepare a biobased epoxy vitrimer from a cardanol (B1251761) derivative, employing a diboronic ester dithiol as a cross-linker. researchgate.net This synthesis proceeds without the need for solvents or catalysts. researchgate.net

The use of biomass-derived starting materials is a cornerstone of green chemistry in dioxaborolane synthesis. frontiersin.orgtu-darmstadt.de Renewable resources like cardanol, a byproduct of the cashew nut industry, have been used to synthesize novel polymers with dynamic dioxaborolane bonds. researchgate.net These bio-based materials exhibit desirable properties such as self-healing and shape memory. researchgate.net Similarly, diols derived from biomass are considered valuable monomers for the polyester (B1180765) industry and can be used in the synthesis of dioxaborolane-containing polymers. frontiersin.org

Catalysis plays a crucial role in many green synthetic strategies. The development of highly efficient and reusable catalysts can significantly reduce waste and energy consumption. For example, ruthenium-based catalysts have been employed in the silylative coupling of vinylsilanes with vinyl boronates in green solvents like polyethylene (B3416737) glycol (PEG) and supercritical carbon dioxide (scCO2). acs.org This approach allows for catalyst reuse and achieves higher turnover numbers compared to reactions in conventional solvents. acs.org

Furthermore, photochemical methods, which utilize light as a renewable energy source, are emerging as a green alternative for C–H borylation reactions. acs.org These reactions can often be performed under mild conditions and with high selectivity. acs.org

The following table summarizes some of the green chemistry approaches used in the synthesis of 1,3,2-dioxaborolane compounds and their derivatives.

| Green Chemistry Approach | Starting Materials | Catalyst/Conditions | Product | Key Advantages |

| Mechanochemical Synthesis | Aryl diazonium salts, alkenes, metal halides | Ball-milling, solvent-free, catalyst-free | α-halo alkylboronic esters | Sustainable, cost-effective, avoids toxic solvents and metal catalysts. nih.gov |

| "Click" Chemistry | Cardanol-derived epoxy, diboronic ester dithiol | Solvent-free, catalyst-free | Biobased epoxy vitrimer | High yield, atom economy, use of renewable resources. researchgate.net |

| Biomass Utilization | Cardanol, Castor oil | UV-curable polymerization | Self-healing, shape memory polymer | Use of renewable feedstocks, synthesis of functional materials. researchgate.net |

| Green Catalysis | Vinylsilanes, vinyl boronates | Ruthenium catalyst in PEG/scCO2 | 1-Boryl-1-silylethenes | Catalyst reusability, use of green solvents, higher efficiency. acs.org |

| Photochemical Borylation | N-heteroaromatics, borane trimethylamine (B31210) complex | Light, organocatalyst | C2-borylated N-heteroaromatics | Use of renewable energy, mild reaction conditions. acs.org |

Reactivity and Mechanistic Investigations of 1,3,2 Dioxaborolan 2 Ol and Its Derivatives

Lewis Acidity and Boron Coordination Chemistry in Dioxaborolanes

The boron atom in dioxaborolanes, including 1,3,2-dioxaborolan-2-ol, possesses a vacant p-orbital, rendering it a Lewis acid. vulcanchem.comwikipedia.org This Lewis acidity is fundamental to its reactivity, allowing it to accept electron pairs from Lewis bases. The coordination environment of the boron atom can transition from a trigonal planar (sp² hybridized) to a tetrahedral (sp³ hybridized) geometry upon complexation with a nucleophile. acs.org

The Lewis acidity of dioxaborolanes is influenced by the substituents on both the boron atom and the diol backbone of the ring. researchgate.net For instance, electron-withdrawing groups on the phenyl ring of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhance its Lewis acidity. Conversely, electron-donating groups decrease it. The structure of the diol component also plays a crucial role; for example, six-membered dioxaborinanes are generally more thermodynamically stable than their five-membered dioxaborolane counterparts. researchgate.net

The coordination of Lewis bases, such as amines or hydroxyl groups, to the boron center is a key feature of dioxaborolane chemistry. Intramolecular coordination can lead to the formation of more stable bicyclic structures. For example, diethanolamine (B148213) can displace ethylene (B1197577) glycol from a dioxaborolane to form a stable chelate where the nitrogen atom coordinates to the boron. researchgate.net This coordination changes the hybridization of the boron atom and can significantly impact the stability and reactivity of the molecule. researchgate.netmdpi.com

Below is a table summarizing the influence of various factors on the Lewis acidity of dioxaborolanes:

| Factor | Influence on Lewis Acidity | Example |

| Substituent on Boron | Electron-withdrawing groups increase acidity. | A nitro group on the phenyl ring of a dioxaborolane enhances its electrophilicity. |

| Diol Structure | Ring size and substituents affect stability and acidity. | Six-membered dioxaborinanes are more stable than five-membered dioxaborolanes. researchgate.net |

| Coordination | Coordination with Lewis bases forms more stable tetrahedral complexes. | Diethanolamine forms a stable bicyclic chelate with boron. researchgate.net |

Transmetallation Pathways in Organoboron Reactions Involving 1,3,2-Dioxaborolane Systems

Transmetallation is a critical step in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organic group is transferred from the boron atom of a dioxaborolane to a metal center. vulcanchem.comvulcanchem.com This process typically involves a palladium catalyst. vulcanchem.com

Two primary mechanistic pathways have been proposed for the transmetallation step: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

Boronate Pathway: In this mechanism, a base reacts with the boronic ester to form a more nucleophilic tetrahedral boronate species. This activated boronate then undergoes transmetallation with the palladium complex. rsc.org

Oxo-Palladium Pathway: Alternatively, the base can react with the palladium complex to form a more reactive alkoxo- or hydroxo-palladium species. This species then reacts with the neutral boronic ester. rsc.org

Studies have shown that the operative pathway can depend on the specific reactants and conditions. For example, in some systems, the rate of transmetallation via the oxo-palladium pathway has been found to be significantly faster than the boronate pathway. rsc.org The choice of base, solvent, and ligands on the palladium catalyst can all influence the efficiency and mechanism of transmetallation. smolecule.com

The general mechanism for a Suzuki-Miyaura coupling involving a dioxaborolane is as follows:

Oxidative Addition: The aryl halide adds to the palladium(0) catalyst to form a palladium(II) species. vulcanchem.com

Transmetallation: The organic group from the dioxaborolane is transferred to the palladium(II) center, often facilitated by a base. vulcanchem.com

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst. vulcanchem.com

Recent research has also explored the use of other transition metals, such as nickel and copper, to catalyze borylation and cross-coupling reactions, sometimes proceeding through radical mechanisms. smolecule.comnih.govrsc.org

Oxidative Transformations of Boron-Carbon Bonds in Dioxaborolanes

The carbon-boron (C-B) bond in dioxaborolanes is susceptible to oxidation, a reaction that is synthetically useful for converting organoboranes into other functional groups, most commonly alcohols. vulcanchem.com This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base. nih.govrsc.org

The mechanism of this oxidation involves the following key steps:

Nucleophilic Attack: The hydroperoxide anion (HOO⁻), formed from the reaction of H₂O₂ with a base, acts as a nucleophile and attacks the electron-deficient boron atom of the dioxaborolane. This forms a tetrahedral boronate intermediate. nih.gov

Bora-Brook Rearrangement: A 1,2-migration of the organic group from the boron atom to the adjacent oxygen atom occurs. This rearrangement is a type of Bora-Brook rearrangement and results in the formation of a borate (B1201080) ester. nih.gov

Hydrolysis: The resulting borate ester is then hydrolyzed to yield the corresponding alcohol and boric acid. nih.gov

The rate of this oxidation can be influenced by the reaction conditions. For instance, under physiological pH, peroxynitrite is a much faster oxidizing agent than hydrogen peroxide. nih.gov The stability of the C-B bond towards oxidation can be increased by diminishing the electron density on the boron atom. For example, creating a boralactone, where a carboxyl group acts as an intramolecular ligand to the boron, has been shown to increase the oxidative stability by a factor of 10,000. pnas.org

This oxidative transformation is highly valuable in organic synthesis, allowing for the stereospecific conversion of a C-B bond to a C-O bond.

Reversible Covalent Interactions of Boronic Esters with Hydroxyl Functionalities

A hallmark of boronic acids and their esters, including 1,3,2-dioxaborolanes, is their ability to form reversible covalent bonds with molecules containing hydroxyl groups, particularly 1,2- and 1,3-diols. wikipedia.orgacs.orgmolport.com This reaction is an equilibrium process, and the formation of the boronic ester is favored under certain conditions. researchgate.net

The mechanism involves the condensation of the boronic acid or ester with a diol, resulting in the formation of a cyclic boronic ester and the release of water or an alcohol. acs.orgmdpi.com The stability of the resulting boronic ester is influenced by several factors:

pH: The formation of boronate esters is generally favored at basic pH values. acs.org

Diol Structure: The stereochemistry and structure of the diol are critical. For instance, cis-1,2-diols react more readily than trans-1,2-diols to form five-membered dioxaborolane rings. researchgate.net

Substituents: Alkyl substituents on the diol can slow down the rate of transesterification but may lead to a more thermodynamically stable boronic ester. researchgate.net

This reversible covalent interaction has been exploited in various applications, including:

Sensing: The change in properties upon binding to diols, such as saccharides, can be used for detection. researchgate.net

Dynamic Materials: The reversible nature of the boronic ester bond allows for the creation of self-healing polymers, hydrogels, and other dynamic materials that can respond to stimuli like pH, temperature, or the presence of guest molecules. acs.orgmdpi.com

Prodrugs: Boronic esters can be used as protecting groups for hydroxyl-containing drugs, which can be released under specific physiological conditions. nih.gov

The equilibrium constants for esterification depend on whether the reaction occurs with the neutral trigonal boronic acid or the anionic tetrahedral boronate. acs.org

Stereochemical Aspects of Dioxaborolane Reactivity

The stereochemistry of reactions involving dioxaborolanes is a critical aspect that allows for the synthesis of complex, stereochemically defined molecules. Chiral dioxaborolanes, often derived from chiral diols, are widely used as reagents and catalysts in asymmetric synthesis. capes.gov.brresearchgate.net

One of the most significant applications is in asymmetric aldol (B89426) reactions and allylborations. capes.gov.brust.hk In these reactions, a chiral dioxaborolane is used to deliver an enolate or allyl group to an aldehyde in a stereocontrolled manner. The stereochemical outcome is often dictated by the geometry of a chair-like transition state, where steric interactions guide the facial selectivity of the addition to the aldehyde. smolecule.com For example, tartrate ester-modified allylboronates have been used to achieve high levels of diastereo- and enantioselectivity in additions to aldehydes. capes.gov.br

The stereochemistry of the diol backbone of the dioxaborolane plays a crucial role in determining the stereoselectivity of the reaction. capes.gov.br For example, in the synthesis of chiral cyclopropanes, the use of chiral rhodium catalysts with specific ligands can control the stereochemical outcome of the cyclopropanation and subsequent borylation.

Furthermore, the stereochemistry of the dioxaborolane itself can be controlled during its synthesis. For instance, the hydroboration of alkenes, a common method for preparing organoboranes, is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. umich.edu This inherent stereospecificity can be transferred to subsequent reactions.

The table below provides examples of stereocontrolled reactions involving dioxaborolanes:

| Reaction Type | Chiral Component | Key Feature |

| Asymmetric Aldol Reaction | Chiral dioxaborolane derived from a chiral diol | A chiral enol borate condenses with an aldehyde to produce optically active products. capes.gov.br |

| Asymmetric Allylboration | Tartrate ester-modified allylboronate | High diastereo- and enantioselectivity in additions to aldehydes. capes.gov.br |

| Asymmetric Reduction | Chiral 1,3,2-dioxaborolane | Used as a catalyst for the enantioselective reduction of prochiral ketones. researchgate.netacgpubs.org |

| Asymmetric Cyclopropanation | Chiral catalyst | Stereochemical control is achieved through the use of chiral catalysts during the synthesis. |

Applications of 1,3,2 Dioxaborolan 2 Yl Derivatives in Advanced Chemical Synthesis

Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Dioxaborolane derivatives, especially pinacol (B44631) boronic esters, are central to several powerful C-C bond-forming methodologies due to their favorable reactivity and stability.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C-C bonds, connecting an organoboron compound with an organohalide. nih.govmdpi.com The success of this reaction is largely due to the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.govmdpi.com Pinacol boronic esters (reagents derived from pinacolborane) are among the most commonly employed boronic esters for this transformation. rsc.org They are favored for their stability, being generally crystalline solids that are resistant to air and moisture, which allows for easier handling and purification compared to many boronic acids. organic-chemistry.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group (R²) is transferred from the pinacol boronic ester to the palladium center. This step requires the presence of a base, which is believed to activate either the organoboron reagent to form a more nucleophilic "ate" complex or the palladium(II) complex to form a more reactive alkoxo-palladium species (the oxo-palladium pathway). rsc.orgrsc.org For pinacol esters, which are poor Lewis acids, the oxo-palladium pathway is considered dominant. rsc.orgorganic-chemistry.org The high oxophilicity of boron is a key driving force for this step. organic-chemistry.org

Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The use of pinacolborane derivatives offers significant advantages. They can be prepared through various methods, including the Miyaura borylation of aryl or vinyl halides with bis(pinacolato)diboron (B136004) (B₂pin₂), or the hydroboration of alkenes and alkynes. rsc.orgnih.gov This accessibility allows for the synthesis of a vast library of coupling partners. nih.gov Furthermore, the stereochemistry of vinyl groups in reagents like (E)-2-phenylethenylboronic acid pinacol ester is fully retained during the cross-coupling process, enabling the stereocontrolled synthesis of products such as (E)-stilbenes. nih.gov

Conjunctive cross-coupling represents a powerful three-component reaction that forges a new carbon-carbon bond by combining a boronic ester, an organometallic reagent (like a Grignard or organolithium reagent), and an organic electrophile. nih.gov This methodology allows for the enantioselective construction of chiral organoboronic esters, which are valuable intermediates in synthesis. nih.gov

The process typically begins with the reaction of a dioxaborolane reagent, such as an alkenyl boronic ester, with a Grignard reagent (R-MgX). This forms a more reactive boron "ate" complex. nih.govacs.org This "ate" complex then participates in a palladium-catalyzed cross-coupling with a C(sp²)-hybridized electrophile, like an aryl halide or triflate. nih.govacs.org A chiral phosphine-oxazoline ligand on the palladium catalyst can induce high enantioselectivity in the final product. nih.gov

A key challenge in this reaction is suppressing the competing Suzuki-Miyaura coupling pathway. The design of the diol backbone of the dioxaborolane reagent has been shown to be crucial. Increasing the steric bulk around the boron atom, for instance by using pinacol-derived esters, can shift the selectivity in favor of the desired conjunctive cross-coupling product over the Suzuki-Miyaura side product. core.ac.uk Furthermore, additives can play a critical role; for example, methanol (B129727) has been found to facilitate a strain-induced ligand exchange on the boron "ate" complex, replacing the pinacol group with methoxide (B1231860) groups to generate a more reactive intermediate for the coupling reaction. nih.gov

Direct C-H functionalization is a highly sought-after strategy in synthesis as it allows for the conversion of abundant and otherwise inert C-H bonds into valuable functional groups, avoiding the need for pre-functionalized starting materials. illinois.eduwikipedia.org Iridium-catalyzed C-H borylation has emerged as a robust method to directly install a boryl group, typically a pinacolboryl (Bpin) group, onto aromatic and aliphatic frameworks. illinois.edunsf.gov

The catalytic cycle is proposed to involve an Ir(III)/Ir(V) manifold. illinois.edursc.org An active Ir(III)-trisboryl complex is generated, which then undergoes oxidative addition with a substrate's C-H bond to form an Ir(V) intermediate. illinois.edunsf.gov Subsequent reductive elimination yields the borylated product and regenerates the active catalyst. rsc.org

Regioselectivity in aromatic C-H borylation is a key challenge. Unlike classical electrophilic aromatic substitution which is governed by electronic effects, iridium-catalyzed borylation is often controlled by steric factors. wikipedia.org Borylation typically occurs at the least sterically hindered C-H bond. wikipedia.org However, selectivity can be finely tuned through the use of directing groups or noncovalent interactions. For example:

Directing Groups : Transient imine formation from benzaldehydes can direct the iridium catalyst to the ortho C-H bond. acs.orgnih.gov

Noncovalent Interactions : Hydrogen bonding between a substrate (e.g., N-Boc protected anilines) and the catalyst's ligand can also achieve high ortho-selectivity. acs.orgnih.gov Lewis acid-base interactions between a substrate's heteroatom and the catalyst's boryl ligand have also been proposed to direct borylation. acs.orgnih.gov

For aliphatic C-H bonds, the reaction shows a strong preference for functionalizing primary C-H bonds over more reactive secondary or tertiary positions, a selectivity attributed to steric hindrance around the bulky iridium catalyst. wikipedia.org

Allylboration, the reaction of an allylboron reagent with a carbonyl or imine, is a powerful method for constructing homoallylic alcohols and amines, which are versatile synthetic intermediates. nih.govrsc.org Pinacol allylboronates are frequently used reagents in these transformations. nih.gov The reaction typically proceeds through a closed, six-membered chair-like transition state, which accounts for the high diastereoselectivity often observed. acs.org

While traditional allylborations are stoichiometric, significant progress has been made in developing catalytic, enantioselective versions. rsc.orgnih.gov Chiral catalysts can promote the reaction of allylboronates with high enantioselectivity. One successful strategy involves the use of chiral diols, such as BINOL derivatives, as catalysts. researchgate.netresearchgate.net The mechanism is believed to involve a ligand exchange process where the chiral diol reacts with the achiral allyldioxaborolane to form a chiral allylboronate species in situ. nih.gov This transient chiral reagent then reacts with the electrophile (e.g., a ketone or imine) to deliver the allyl group enantioselectively. nih.govresearchgate.net The addition of alcohols like isopropanol (B130326) or tert-butanol (B103910) can accelerate the reaction, facilitating the turnover-limiting catalyst regeneration step. nih.govresearchgate.net

C-H Functionalization and Selective Borylation Strategies with 1,3,2-Dioxaborolane Reagents

Role in Catalysis

Beyond their role as stoichiometric reagents, dioxaborolane derivatives are finding applications as catalysts themselves, leveraging the inherent Lewis acidity of the boron atom.

Organoboron compounds, including dioxaborolanes, can function as mild, organic-soluble Lewis acid catalysts. nih.gov A Lewis acid is an electron-pair acceptor, and the sp²-hybridized boron atom in a dioxaborolane possesses a vacant p-orbital, allowing it to fulfill this role. wikipedia.orgwikipedia.org This Lewis acidity enables the activation of substrates, typically those containing lone-pair-bearing atoms like oxygen or nitrogen. wikipedia.org

In the context of catalysis, a dioxaborolane can coordinate to the oxygen of a carbonyl group in an aldehyde or ketone. acs.org This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. acs.orgnih.gov This principle has been exploited in Lewis acid-catalyzed additions of allylboronates to aldehydes. Studies have shown that strong Lewis acids like scandium triflate can catalyze these reactions by coordinating to one of the oxygen atoms of the dioxaborolane ring, activating the reagent. acs.org This demonstrates that the dioxaborolane structure itself can be the target of Lewis acid activation, which in turn promotes the desired chemical transformation. This mode of activation is crucial for developing new catalytic reactions that might otherwise be sluggish. acs.org

Enantioselective Catalytic Transformations Employing Chiral Boron-Based Catalysts

Chiral boron-based catalysts have become powerful tools in asymmetric synthesis for the creation of stereogenic centers with high enantioselectivity. nih.govsigmaaldrich.com These catalysts, often derived from or incorporating boronic acid functionalities, leverage the Lewis acidic nature of the boron atom to activate substrates and facilitate a wide range of enantioselective transformations. sigmaaldrich.com The development of chiral ligands that coordinate to boron is central to the efficacy of these catalytic systems. chinesechemsoc.org

A notable class of such catalysts includes chiral oxazaborolidinium ions (COBIs), which have demonstrated broad applicability in reactions like Diels-Alder reactions, nucleophilic additions, cycloadditions, epoxidations, and radical reactions. sigmaaldrich.com These catalysts are highly efficient in activating carbonyl compounds, enabling asymmetric synthesis of complex chiral molecules. sigmaaldrich.com Another significant development is the creation of chiral boron-bridged bisoxazolines, known as borabox ligands. organic-chemistry.org These anionic ligands form stable complexes with various transition metals and have shown considerable potential in asymmetric cyclopropanation and the desymmetrization of meso diols, in some cases offering higher selectivity compared to traditional ligands. organic-chemistry.org

The field of asymmetric catalysis has seen a rise in the use of p-block elements, with boron playing a significant role due to its abundance and low toxicity. nih.gov Chiral boronic acids themselves have been developed as nucleophilic catalysts. For instance, a C₂-symmetrical chiral boronic acid has been successfully used for the catalytic desymmetrization of 2,2-disubstituted-1,3-propanediols, yielding monoesters with good yield and high enantioselectivity. chinesechemsoc.org The stereochemical outcome in such systems is often controlled by the specific architecture of the chiral ligand, which blocks one face of the boron center, directing the reaction to proceed with high stereocontrol. chinesechemsoc.org While still less common than transition metal catalysts, boron-containing catalysts represent a growing and important area in the quest for greener and more efficient methods of asymmetric hydrogenation and other transformations. bohrium.com

Building Blocks for Complex Molecular Architectures

Derivatives of 1,3,2-dioxaborolane, particularly boronic acid pinacol esters, are exceptionally versatile building blocks in organic synthesis. sigmaaldrich.com Their stability, ease of handling compared to free boronic acids, and compatibility with a wide range of reaction conditions make them indispensable intermediates for constructing complex molecular structures. molecularcloud.org They are famously utilized in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. scbt.comnih.gov

The unique reactivity of 1,3,2-dioxaborolan-2-yl derivatives makes them crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. vulcanchem.comcymitquimica.com Their application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular scaffolds found in numerous bioactive compounds. atomfair.coma2bchem.com

These boronic ester derivatives serve as key building blocks for creating heterocyclic structures that are prevalent in medicinal chemistry. atomfair.coma2bchem.com For example, pyrazole-containing boronic esters are used to introduce the pyrazole (B372694) moiety, a key pharmacophore in many drug discovery programs, into target molecules. a2bchem.com Similarly, benzofuran-based boronic esters are employed in the synthesis of compounds for pharmaceutical, agrochemical, and advanced materials applications. cymitquimica.com The stability and reactivity of these intermediates facilitate the development of novel therapeutic agents and effective agricultural products like pesticides and herbicides. lookchem.comlookchem.com An important industrial application includes the synthesis of a tetrazole-containing heterocyclic intermediate for the antihypertensive drug Losartan. wiley-vch.de

| Derivative Type | Application | Significance | Reference |

|---|---|---|---|

| Benzyl-substituted tetrahydropyridine (B1245486) boronic ester | Construction of complex heterocyclic scaffolds | Valuable synthetic intermediate in pharmaceutical and agrochemical research. | atomfair.com |

| Pyrazole-containing boronic esters | Introduction of pyrazole moieties into drug candidates | The pyrazole group is a key pharmacophore in medicinal chemistry. | a2bchem.comlookchem.com |

| Pyridine-based boronic esters | Synthesis of new pesticides and herbicides | Versatile building block for developing innovative agrochemical products. | lookchem.com |

| Benzofuran-containing boronic esters | Synthesis of pharmaceutical and agrochemical compounds | Used in creating complex molecules for various applications, including materials science. | cymitquimica.com |

| Aryl boronic acids | Synthesis of heterocyclic intermediates | Applied in the synthesis of the antihypertensive drug Losartan. | wiley-vch.de |

Derivatives of 1,3,2-dioxaborolane are instrumental in the field of materials science, particularly for the synthesis of advanced polymers and organic electronic materials. scbt.com They serve as key monomers in polymerization reactions, such as Suzuki polycondensation, to create high-molecular-weight conjugated polymers. rsc.org These polymers are at the heart of next-generation organic electronic devices.

Boronic esters are frequently incorporated into carbazole (B46965) and fluorene (B118485) derivatives, which are then used to synthesize semiconducting polymers for Organic Light-Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes (PLEDs), and Organic Field-Effect Transistors (OFETs). ossila.comchemicalbook.com For instance, 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a well-known intermediate for the polymer semiconductor PCDTBT, which has been used in efficient polymer solar cells. ossila.com The dynamic nature of boronic ester bonds is also harnessed to create "smart" materials, such as responsive polymers and hydrogels that can react to environmental stimuli like pH or the presence of specific molecules. scbt.commdpi.com This dynamic covalent chemistry allows for the development of self-healing and reprocessable materials, contributing to more sustainable and durable organic electronics. mdpi.comrsc.org

| Derivative/Polymer Type | Application Area | Specific Use | Reference |

|---|---|---|---|

| Carbazole bis(boronic ester) | Polymer Solar Cells | Intermediate for the synthesis of the polymer semiconductor PCDTBT. | ossila.com |

| Fluorene bis(boronic ester) | Organic Electronics | Monomer for synthesizing polymers used in OLEDs, PLEDs, and OFETs. | chemicalbook.com |

| Thiophene-bis(boronic ester)s | Conjugated Polymers | Used in Suzuki polycondensation to synthesize high molecular weight thiophene-containing polymers. | rsc.org |

| Aniline-based bis(boronic ester) | OLEDs & Perovskite Solar Cells | Used to synthesize semiconducting polymers for emitting layers or hole transport layers. | vulcanchem.com |

| Dynamic Boronic Ester Polymers | Smart Materials | Development of self-healing, reprocessable, and shape-programmable materials. | mdpi.com |

The chemistry of 1,3,2-dioxaborolan-2-yl derivatives is foundational to the development of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with highly ordered structures. tcichemicals.com The very first COFs were synthesized using the reversible condensation of boronic acids to form boroxine (B1236090) rings or the condensation of boronic acids with catechols to form boronic ester (dioxaborole) linkages. tcichemicals.commdpi.com This reversible bond formation is critical, as it allows for "error correction" during the synthesis, leading to highly crystalline materials. acs.orgnih.gov

Boronic ester-based COFs, such as the seminal COF-5, are prized for their good crystallinity, large surface area, and high thermal stability. tcichemicals.com These properties make them suitable for applications in molecular storage, separation, and catalysis. tcichemicals.commdpi.com More recent synthetic strategies have advanced the field, utilizing the transesterification or metathesis of pinacol aryl boronates, which are often more stable and soluble than the corresponding boronic acids, to produce COFs with improved crystallinity. acs.orgnih.gov

Beyond COFs, the dynamic covalent nature of boronic ester formation is widely exploited in supramolecular chemistry to construct complex, self-assembling architectures. pageplace.de The reversible binding of boronic acids with diols allows for the creation of responsive systems, molecular cages, and functional materials that can adapt to their environment. epfl.chmpg.de This has led to the development of boronic acid-based gels, sensors, and nanoparticles. pageplace.de

| Framework/Structure | Building Blocks | Linkage Type | Significance/Application | Reference |

|---|---|---|---|---|

| COF-1 | Diboronic acid (BDBA) | Boroxine | One of the first reported COFs, forming a 2D network with hexagonal pores. | mdpi.com |

| COF-5 | Diboronic acid (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) | Boronic Ester | A pioneering boronic ester-linked COF with a reticulated structure. | mdpi.com |

| COF-10 | 4,4'-biphenyldicarbaldehyde (BPDA) and HHTP | Boronic Ester | Investigated for ammonia (B1221849) capture, with boron atoms acting as Lewis acid sites. | mdpi.com |

| Pyrene-based COFs | 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene | Boronic Ester | Used as a tetratopic bridging ligand for COFs in applications like neutron detection and photocatalysis. | ossila.com |

| Boronate Ester Cages | Polyboronic acids and polyalcohols | Boronic Ester | Molecular cages with internal cavities for guest molecule hosting and potential for gas sorption. | epfl.ch |

The unique chemical properties of the boronic acid group and its esters have led to their incorporation into biologically inspired molecules, including peptide analogs. These boron-containing compounds are of great interest in medicinal chemistry and chemical biology. nih.gov Chiral α-aminoboronate esters, for instance, are important compounds with a vast scope of pharmacological applications.

A key area of research is the synthesis of peptide boronic acids, where the C-terminal carboxylic acid of a peptide is replaced by a boronic acid. These compounds are potent inhibitors of serine proteases. The synthesis often involves coupling a peptide chain with an α-amino boronic acid pinacol ester, followed by deprotection. nih.gov For example, urea-containing peptide boronic acids have been synthesized by coupling a urea-functionalized amino acid with an α-amino boronic acid pinacol ester. nih.gov Furthermore, the ability of boronic esters to form reversible covalent bonds is utilized in bioconjugation, allowing for the attachment of biological molecules to polymers or surfaces. rsc.org This strategy has been explored for creating drug delivery systems where the cleavage of the boronic ester can be triggered by specific biological conditions, such as the onset of apoptosis. rsc.org

The iterative and stereocontrolled synthesis of complex carbon chains is a central challenge in the total synthesis of natural products. Boronic ester chemistry, particularly the Matteson homologation reaction, provides a powerful and flexible platform for this purpose. mdpi.comuni-saarland.de This method allows for the successive, one-carbon extension of a chiral boronic ester, enabling the construction of intricate polyketide and polypropionate structures with high stereocontrol. mdpi.comchemrxiv.org

This strategy has been successfully applied to the total synthesis of numerous marine natural products and other complex molecules. mdpi.comuni-saarland.de For instance, the assembly-line synthesis approach developed by Aggarwal, which relies on the iterative lithiation-borylation of boronic esters, has been used to build challenging 1,3-deoxypropionate motifs. nih.gov This has enabled the efficient total syntheses of natural product pheromones like serricornin (B20688) and (+)-invictolide. nih.gov The Matteson homologation has also been envisioned as a key strategy for accessing the substituted tetrahydrofuran (B95107) cores found in bioactive natural products like oxylipids. rsc.org The versatility of these methods surpasses traditional aldol (B89426) approaches, especially for creating unusual substitution patterns. uni-saarland.de A key intermediate in the total synthesis of the anticancer drug Taxol was also prepared using boronic ester chemistry. wiley-vch.de

| Natural Product/Derivative | Synthetic Strategy | Key Feature of Boronic Ester Chemistry | Reference |

|---|---|---|---|

| Serricornin | Desymmetrization of a C₂-symmetrical 1,3-bis(boronic ester) via mono-Zweifel olefination. | Rapid, bidirectional construction of 1,3-deoxypropionate motifs. | nih.gov |

| (+)-Invictolide | Assembly-line synthesis using iterative lithiation-borylation. | Enables convergent synthesis of challenging polyketide structures. | nih.gov |

| Bahamaolide A (proposed) | Iterative diboration and homologation of a boronic ester. | Highly efficient, iterative synthesis of polyacetates without intermediate functional group manipulation. | chemrxiv.org |

| Taxol (intermediate) | Directed ortho-metallation and borylation. | Stoichiometric use of phenylboronic acid to hold reactants in place for a key cyclization. | wiley-vch.de |

| Trigonoine B | Suzuki-Miyaura coupling. | Coupling of a pyrrole (B145914) boronic ester with 2-iodoaniline (B362364) to construct the core structure. | beilstein-journals.org |

| Oxylipids (proposed) | Iterative Matteson homologation and boronic ester cycloetherification. | Proposed strategy to build substituted tetrahydrofuran motifs from linear boronic esters. | rsc.org |

Spectroscopic and Computational Elucidation of 1,3,2 Dioxaborolane Systems

Spectroscopic Characterization Techniques for Dioxaborolane Derivatives

Spectroscopic methods are indispensable for the characterization of 1,3,2-dioxaborolane derivatives, offering detailed insights into their molecular framework and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dioxaborolane compounds in solution.

¹H NMR: Proton NMR spectra provide information about the hydrogen atoms within the molecule. For instance, in derivatives of 1,3,2-dioxaborolane, characteristic signals are observed for the protons on the dioxaborolane ring and any substituents. In substituted phenyl-dioxaborolanes, aromatic protons typically appear in the range of δ 6.8–7.85 ppm. vulcanchem.com The methylene (B1212753) protons in the dioxaborolane ring of some derivatives show signals around δ 4.5-4.7 ppm. vulcanchem.com For tetramethyl-substituted dioxaborolanes, a prominent singlet for the twelve equivalent methyl protons is often observed around δ 1.2–1.4 ppm. vulcanchem.comvulcanchem.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms within the dioxaborolane ring of derivatives typically resonate in the range of δ 80–85 ppm. vulcanchem.com The chemical shifts of these carbons are influenced by the substituents on the ring and the boron atom. scispace.com For example, in 2-hydroxy-1,3,2-dioxaborolane, the ring carbons have distinct chemical shifts that are sensitive to the ring's conformation. scispace.com In many derivatives, the carbon attached to the boron atom is sometimes not observed due to quadrupolar relaxation. blogspot.com

¹¹B NMR: Boron-11 NMR is particularly valuable for studying boronate esters due to the direct observation of the boron nucleus. The chemical shift of the ¹¹B nucleus is indicative of the coordination number and electronic environment of the boron atom. For tricoordinate boron in dioxaborolane systems, a sharp singlet is typically observed in the range of δ 22–35 ppm. vulcanchem.com For instance, the ¹¹B NMR spectrum of 2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows a sharp peak at δ 30.3 ppm. vulcanchem.com In some cases, the presence of tetracoordinate boron species, which resonate at higher fields (around δ 7.3-8.5 ppm), can be detected in equilibrium with the tricoordinate form. niscpr.res.in

Theoretical and Computational Chemistry Approaches

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity as less energy is required to excite an electron. numberanalytics.com

In the context of 1,3,2-dioxaborolane systems, FMO analysis provides insight into the molecule's electrophilic and nucleophilic nature. The LUMO is typically centered on the boron atom, reflecting its Lewis acidic character due to the vacant p-orbital. This indicates that the boron center is the primary site for nucleophilic attack. The HOMO, conversely, is generally distributed among the oxygen atoms, which act as the electron-donating sites.

Computational studies using Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. researchgate.net For instance, analysis of related boronate esters reveals the localization and energy levels of the frontier orbitals, which helps in predicting how these molecules will interact with other reagents. researchgate.netmpg.de The interaction between the HOMO of a nucleophile and the LUMO of the dioxaborolane ring is central to reactions like transesterification, a key process in the chemistry of these compounds. wikipedia.orgnih.gov

Below is a table with representative FMO data for a related pyrazole (B372694) derivative containing a dioxaborolane moiety, illustrating the typical energy values obtained through computational analysis.

| Molecular Orbital | Energy (eV) - PBE | Energy (eV) - B3LYP |

| HOMO | -7.12 | -7.43 |

| LUMO | -2.56 | -2.31 |

| Energy Gap (ΔE) | 4.56 | 5.12 |

| Data derived from a computational study on a pyrazoline derivative. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on a molecule's electron density surface. uni-muenchen.de It is an invaluable tool for predicting molecular reactivity and intermolecular interactions, such as hydrogen bonding. computabio.comresearchgate.net The MEP map uses a color scale to denote different regions of electrostatic potential: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential) prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively. researchgate.netresearchgate.net

For a 1,3,2-dioxaborolane system, the MEP map clearly illustrates its reactive sites.

Negative Potential (Red/Yellow): The most negative potential is localized around the two oxygen atoms of the dioxaborolane ring. This high electron density makes them the primary sites for interaction with electrophiles and hydrogen bond donors. researchgate.net

Positive Potential (Blue): The most positive potential is centered on and around the boron atom. This electron-deficient character confirms its strong Lewis acidity and its role as the site for nucleophilic attack. uni-muenchen.de The protons on the ethylene (B1197577) bridge also exhibit a degree of positive potential.

This distribution of charge, predicted by MEP analysis, governs the molecule's interaction with other species, guiding phenomena like drug-receptor binding and directing the course of chemical reactions. computabio.comresearchgate.net Computational services can generate high-resolution MEP maps to provide detailed insights into this electrostatic landscape. computabio.com

Prediction of Structure-Reactivity Relationships and Conformational Analysis

The reactivity of 1,3,2-dioxaborolane systems is intrinsically linked to their three-dimensional structure and conformational flexibility. nih.gov The five-membered dioxaborolane ring is not planar and typically adopts an envelope or a twisted conformation to minimize steric and torsional strain. Computational studies are essential for determining the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

A key aspect of the structure-reactivity relationship in these compounds is the dynamic covalent nature of the boron-oxygen (B-O) bonds. nih.gov This allows for reversible reactions, most notably transesterification and metathesis.

Transesterification: This reaction involves the exchange of the diol component of the boronic ester. It is a fundamental process for creating diverse boronate esters and is influenced by the Lewis acidity of the boron center. The reaction can be catalyzed by Lewis acids like boron trifluoride. tdl.org In the presence of free diols, the reaction proceeds via an associative mechanism where a nucleophilic diol attacks the trigonal boron center, leading to a transient, less-reactive tetrahedral intermediate. nih.gov

Metathesis: In the absence of excess free diols, a dioxaborolane can undergo an exchange reaction with another boronic ester. nih.govmdpi.com

The stability and reactivity of the dioxaborolane ring are influenced by several structural factors. The pKa of the constituent diol and boronic acid, as well as steric hindrance around the boron atom, affect the equilibrium constant of esterification. mdpi.com Computational studies, such as the investigation into the formation of 1,3,2-dioxaborolane from dihydroxy borane (B79455) and 1,2-ethanediol, provide thermodynamic and kinetic data that underpin these structure-reactivity relationships. jefferson.edu These analyses help predict how modifications to the molecular structure will impact the material's macroscopic properties in applications like vitrimers, which are malleable polymer networks reliant on dynamic bond exchange. nih.gov

The table below summarizes key structural parameters for a substituted dioxaborolane, derived from computational analysis, which are crucial for understanding its conformational preferences and reactivity.

| Structural Parameter | Typical Value (Å or Degrees) |

| B-O Bond Length | 1.35 - 1.40 Å |

| C-B Bond Length | 1.55 - 1.60 Å |

| C-O Bond Length | ~1.45 Å |

| O-B-O Angle | 116 - 120° |

| C-B-O Angle | 118 - 124° |

| Data derived from computational analysis of pinacol (B44631) boronate esters. |

Future Directions and Emerging Research Trends in 1,3,2 Dioxaborolane Chemistry

Innovations in Dioxaborolane Synthesis and Derivatization

Recent advancements in synthetic methodologies are enabling the creation of increasingly complex and functionalized dioxaborolane molecules. These innovations are moving towards more efficient, selective, and environmentally benign processes. Photochemical activation, in particular, has emerged as a powerful tool, using light as a renewable energy source to drive reactions. acs.org For instance, photochemical C–H borylation allows for the direct conversion of carbon-hydrogen bonds into C-B bonds, providing a streamlined route to organoboranes that were previously difficult to access. acs.org

Organometallic methods continue to be refined for the derivatization of carbo- and heterocycles, allowing for the introduction of dioxaborolane moieties into a wide array of molecular scaffolds. These techniques offer high functional group tolerance, which is critical for the synthesis of complex molecules. Researchers are also developing novel bisfunctionalized synthons, such as dioxaborolanes modified with fluorophores and reactive esters, to facilitate applications like multimodality imaging. nih.gov These new chemical strategies are expanding the toolkit for creating tailored dioxaborolane derivatives for specific, high-value applications. nih.gov

A summary of innovative synthetic approaches is presented below.

| Synthetic Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Photochemical C–H Borylation | Direct functionalization of C-H bonds to form C-B bonds using light. | Utilizes a renewable energy source and allows for late-stage functionalization. | acs.org |

| Organometallic-Mediated Derivatization | Use of organometallic reagents to introduce boron moieties onto various molecular frameworks, including heterocycles. | High functional group tolerance and access to sophisticated structures. | |

| Synthesis of Bifunctional Synthons | Creation of dioxaborolane molecules containing additional reactive groups (e.g., NHS esters, maleimides) for subsequent conjugation. | Enables straightforward labeling and integration into larger systems like biomolecules. | nih.gov |

Expanding Catalytic Applications of Boronic Esters

Boronic esters, including 1,3,2-dioxaborolanes, are central to modern catalysis. A significant area of emerging research involves leveraging their Lewis acidity in novel catalytic cycles. A dual catalytic system using a Lewis base and a photoredox catalyst has been developed to generate carbon radicals from boronic esters. nih.gov This method facilitates the formation of C-C bonds under mild conditions without the need for stoichiometric oxidants. nih.gov The Lewis base is proposed to form a redox-active complex with the boronic ester, which can then be activated by the photocatalyst. nih.gov

Furthermore, the phenomenon of internal and external catalysis within boronic ester networks is being explored to control the kinetics of dynamic covalent reactions. nih.govchemrxiv.org It has been discovered that nearby functional groups, such as amides, can act as internal catalysts, accelerating the reversible condensation between boronic acids and diols. nih.gov Similarly, external species like buffering anions can also catalyze these exchange reactions. chemrxiv.org This understanding allows for the molecular engineering of dynamic materials with tunable properties. nih.gov These catalytic strategies are expanding the scope of reactions accessible through boronic ester chemistry.

| Catalytic System | Mechanism | Application | Reference |

|---|---|---|---|

| Dual Photoredox/Lewis Base Catalysis | A Lewis base activates the boronic ester, forming a redox-active complex that is engaged by a photocatalyst to generate radicals. | Redox-neutral C-C bond formation (e.g., Giese-type additions). | nih.govresearchgate.net |

| Internal Catalysis in Networks | Proximal Lewis basic groups (e.g., amides) within a molecule accelerate boronic ester exchange reactions. | Tuning mechanical properties and responsiveness in dynamic hydrogels and polymers. | nih.gov |

| External Catalysis in Networks | Anions from buffers or salts in the solution catalyze the dynamic exchange of boronic esters. | Controlling bond exchange kinetics and material properties in response to the chemical environment. | chemrxiv.org |

Novel Applications in Materials Science and Bio-Inspired Chemical Synthesis

The dynamic nature of the dioxaborolane linkage is at the heart of its most exciting applications in materials science, particularly in the development of vitrimers. researchgate.netnih.gov Vitrimers are a class of polymers that behave like robust thermosets at service temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures. researchgate.netnih.gov This property is enabled by the thermally activated exchange of covalent bonds, a process known as dioxaborolane metathesis. researchgate.net This technology has been used to create high-performance vitrimers from commodity plastics like poly(methyl methacrylate) and polystyrene, imparting them with recyclability, superior chemical resistance, and self-healing capabilities. researchgate.netnih.gov

This dynamic chemistry also finds use in ionogels, which are solid polymer networks containing an ionic liquid. mdpi.comnih.gov By incorporating dioxaborolane cross-links, researchers have created vitrimer ionogels that are stretchable, ionically conductive, and capable of self-healing, opening pathways for more durable and sustainable flexible electronics. mdpi.comnih.gov

In the realm of chemical synthesis, bio-inspired approaches are gaining traction. Nature utilizes iterative processes to build complex molecules like polyketides from simple units. frontiersin.org Inspired by this, chemists are using the reversible and controllable nature of dioxaborolane chemistry to develop iterative synthetic strategies. frontiersin.org Furthermore, the development of materials that mimic biological systems, such as self-healing polymers and adaptive materials, often relies on the principles of dynamic covalent chemistry where dioxaborolanes play a key role. nih.govnih.gov

Advanced Computational Modeling for Predictive Design in Dioxaborolane Systems

As dioxaborolane-based systems become more complex, advanced computational modeling is proving indispensable for understanding their behavior and guiding experimental design. Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to elucidate the mechanisms of key reactions. rsc.orgmdpi.com For example, computational studies have been crucial in investigating the mechanism of dioxaborolane metathesis in vitrimers, comparing the direct exchange pathway with a nucleophile-mediated process. rsc.org These models have shown that the presence of a mediator like methanol (B129727) can lower the activation energy barrier for bond exchange, a finding that aligns with experimental observations of accelerated reaction rates. rsc.org

Computational models are also used to characterize new compounds and predict their properties. DFT calculations have been successfully employed to analyze the NMR spectra of complex boronate esters, helping to confirm their structure. mdpi.com In materials science, computational models are being developed to simulate the macroscopic properties of vitrimers, such as the process of surface welding in covalent adaptable networks. scispace.com This predictive capability allows researchers to screen potential structures and optimize material properties in silico before committing to laboratory synthesis, accelerating the development of new materials. rsc.orgmdpi.com

Q & A

Basic: What are the optimal synthetic methodologies for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol derivatives?

Methodological Answer:

The synthesis typically involves reacting α-hydroxycarboxylic acids with dihalogenoorganoboranes under anhydrous conditions. Key steps include:

- Reagent Selection : Use stoichiometric equivalents of boron trifluoride etherate (BF₃·OEt₂) as a catalyst to enhance electrophilic borylation .

- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1 v/v) followed by recrystallization from ethanol to isolate high-purity products (>95%) .

- Characterization : Confirm structure via ¹¹B NMR (δ ~30–34 ppm for boronates) and FT-IR (B-O stretching at ~1350 cm⁻¹) .

Advanced: How do steric and electronic effects of substituents influence cross-coupling reactivity of 1,3,2-dioxaborolan-2-ol derivatives?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., tetramethyl groups) reduce undesired protodeboronation by stabilizing the boron center but may slow transmetallation in Suzuki-Miyaura reactions. Optimize ligand choice (e.g., SPhos) to balance steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., nitriles) increase Lewis acidity, enhancing oxidative addition with Pd(0). Use Hammett parameters (σ) to predict reactivity trends .

- Experimental Validation : Compare coupling yields of derivatives (e.g., 4-cyanophenyl vs. 4-methoxyphenyl) under identical Pd(OAc)₂/XPhos conditions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound compounds?

Methodological Answer:

- ¹¹B NMR : Detects boron environments (e.g., δ 33.8 ppm for tetramethyl derivatives) and quantifies impurities like boroxines .

- Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to confirm molecular ions (e.g., [M+Na]⁺ for C₁₃H₁₇BO₄ at m/z 270.1024) .

- X-ray Crystallography : Resolve crystal packing and boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .

Advanced: What mechanistic insights explain the thermal decomposition pathways of this compound derivatives?

Methodological Answer:

- Gas-Phase Thermolysis : At >150°C, derivatives undergo CO elimination and form boroxines (RBO)₃. Monitor via TGA-MS to identify decomposition intermediates .

- Liquid-Phase Stability : Hydrolysis-sensitive derivatives (e.g., arylboronates) degrade via nucleophilic attack by water. Use kinetic studies (NMR or IR) to assess hydrolysis rates under varying pH .

- Mitigation Strategies : Stabilize compounds by storing under inert atmosphere (Ar) and using molecular sieves to control moisture .

Basic: How should researchers handle and store this compound derivatives to prevent degradation?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in amber vials under argon. Avoid prolonged exposure to light or humidity .

- Handling Protocols : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize hydrolysis .

- Waste Management : Quench residues with ethanol/water (1:1) to neutralize reactive boron species before disposal .

Advanced: Can computational models predict the reactivity of this compound derivatives in catalytic cycles?

Methodological Answer:

- DFT Calculations : Compute absolute hardness (η) and electronegativity (χ) to rank boronates by Lewis acidity. Lower η correlates with higher reactivity in transmetallation .

- Molecular Dynamics (MD) : Simulate Pd-B interactions to optimize ligand geometry for cross-coupling. Validate with experimental TOF (turnover frequency) data .

- Software Tools : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.